molecular formula C13H17N B099225 N-Phenyl-2-aminonorbornane CAS No. 15995-50-3

N-Phenyl-2-aminonorbornane

Cat. No.: B099225
CAS No.: 15995-50-3
M. Wt: 187.28 g/mol
InChI Key: SFCLMYIWOIJNAD-UHFFFAOYSA-N
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Description

N-Phenyl-2-aminonorbornane is an organic compound with the molecular formula C13H17N. It is a bicyclic amine derivative, where the norbornane structure is substituted with a phenyl group and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-2-aminonorbornane can be synthesized through several methods. One common approach involves the reaction of norbornene with aniline in the presence of a catalyst. The reaction typically proceeds via a Diels-Alder reaction followed by hydrogenation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2-aminonorbornane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The phenyl group can be hydrogenated under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

N-Phenyl-2-aminonorbornane has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-2-aminonorbornane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-Phenyl-2-aminobicyclo[2.2.1]heptane
  • N-Phenyl-2-aminobicyclo[2.2.2]octane

Comparison: N-Phenyl-2-aminonorbornane is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-phenylbicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)14-13-9-10-6-7-11(13)8-10/h1-5,10-11,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCLMYIWOIJNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289251
Record name N-Phenylbicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15995-50-3
Record name N-Phenylbicyclo[2.2.1]heptan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15995-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylbicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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